molecular formula C22H20Cl2N2O5S B4175411 N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B4175411
M. Wt: 495.4 g/mol
InChI Key: MUBFAKGNYYMKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as DAS181, is a small molecule drug that has been developed for the treatment of viral infections. It is a potent inhibitor of sialidase, an enzyme that is required for the replication of many viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).

Mechanism of Action

N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide works by inhibiting the activity of sialidase, an enzyme that is required for the release of progeny virions from infected cells. Sialidase cleaves sialic acid residues from glycoproteins and glycolipids on the surface of infected cells, allowing the newly formed virions to be released and infect other cells. By inhibiting sialidase, N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide prevents the release of virions and thus inhibits viral replication.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for the treatment of viral infections. It has also been shown to be effective at low concentrations, indicating that it may be a potent antiviral agent. In addition, N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have a long half-life in vivo, suggesting that it may be suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its broad spectrum of activity against various strains of influenza, including those that are resistant to currently available antiviral drugs. Another advantage is its low toxicity, which makes it a promising candidate for the treatment of viral infections. However, one of the limitations of N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential for the treatment of other viral infections, such as Ebola and Zika virus. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide and to optimize its pharmacokinetic properties. Finally, the development of N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide analogs with improved potency and selectivity may lead to the discovery of novel antiviral agents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied in vitro and in vivo for its antiviral activity against a range of viruses, including influenza, parainfluenza, and RSV. It has been shown to inhibit viral replication by blocking the activity of sialidase, which is required for the release of progeny virions from infected cells. N-(3,4-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has also been shown to have a broad spectrum of activity against various strains of influenza, including those that are resistant to currently available antiviral drugs.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O5S/c1-26(32(28,29)17-9-11-20(30-2)21(13-17)31-3)16-7-4-14(5-8-16)22(27)25-15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBFAKGNYYMKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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